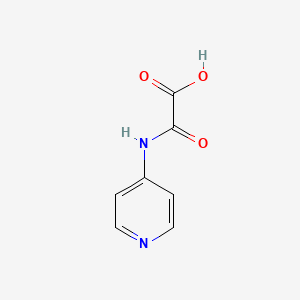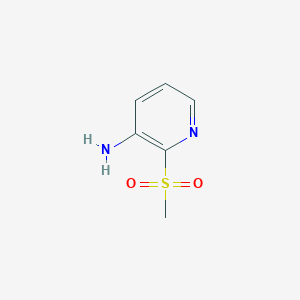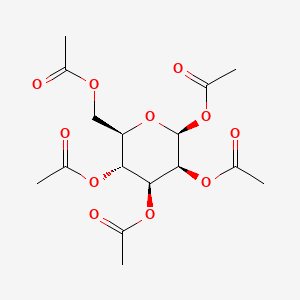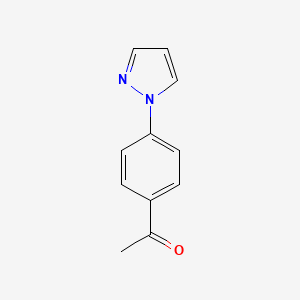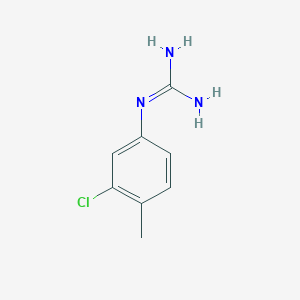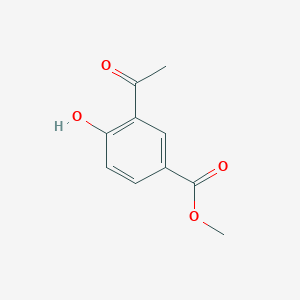
3-acétyl-4-hydroxybenzoate de méthyle
Vue d'ensemble
Description
Methyl 3-acetyl-4-hydroxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is characterized by the presence of an acetyl group and a hydroxyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Applications De Recherche Scientifique
Methyl 3-acetyl-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals
Mécanisme D'action
Target of Action
Methyl 3-acetyl-4-hydroxybenzoate is a chemical compound that has been used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.
Mode of Action
It is known to act as a potent reversible inhibitor of human steroid sulfatase . This suggests that the compound binds to the active site of the enzyme, preventing it from catalyzing its normal reactions and thus inhibiting its function.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 1.47 , suggesting moderate lipophilicity, which could influence its distribution within the body.
Action Environment
The action of Methyl 3-acetyl-4-hydroxybenzoate can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by factors such as temperature and pH. It is recommended to store the compound in a sealed container at room temperature . Furthermore, its action could potentially be influenced by interactions with other substances present in the body.
Analyse Biochimique
Biochemical Properties
Methyl 3-acetyl-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the inhibition of human steroid sulfatase. This compound interacts with enzymes such as steroid sulfatase, which is involved in the hydrolysis of sulfate esters. The interaction between Methyl 3-acetyl-4-hydroxybenzoate and steroid sulfatase is characterized by the reversible inhibition of the enzyme, which can impact various physiological processes .
Cellular Effects
Methyl 3-acetyl-4-hydroxybenzoate has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes. For example, Methyl 3-acetyl-4-hydroxybenzoate has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling .
Molecular Mechanism
The molecular mechanism of action of Methyl 3-acetyl-4-hydroxybenzoate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of steroid sulfatase, leading to the reversible inhibition of the enzyme. Additionally, Methyl 3-acetyl-4-hydroxybenzoate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-acetyl-4-hydroxybenzoate have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that Methyl 3-acetyl-4-hydroxybenzoate remains stable under specific conditions, but its degradation can lead to a decrease in its inhibitory activity over time .
Dosage Effects in Animal Models
The effects of Methyl 3-acetyl-4-hydroxybenzoate vary with different dosages in animal models. At lower doses, this compound has been found to exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of metabolic processes. Threshold effects have been observed, indicating that the impact of Methyl 3-acetyl-4-hydroxybenzoate is dose-dependent .
Metabolic Pathways
Methyl 3-acetyl-4-hydroxybenzoate is involved in various metabolic pathways, including the benzoyl-CoA pathway. This compound interacts with enzymes such as benzoyl-CoA reductase, which plays a crucial role in the reduction and hydrolysis of aromatic compounds. The involvement of Methyl 3-acetyl-4-hydroxybenzoate in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 3-acetyl-4-hydroxybenzoate within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of Methyl 3-acetyl-4-hydroxybenzoate are influenced by its interactions with specific transporters .
Subcellular Localization
Methyl 3-acetyl-4-hydroxybenzoate is localized to specific subcellular compartments, where it can affect its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of Methyl 3-acetyl-4-hydroxybenzoate can impact its interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product .
Industrial Production Methods
In industrial settings, the production of methyl 3-acetyl-4-hydroxybenzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetyl-4-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-hydroxybenzoic acid.
Reduction: Formation of methyl 3-hydroxy-4-hydroxybenzoate.
Substitution: Formation of methyl 3-acetyl-4-halobenzoate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Another paraben derivative with similar preservative properties.
Propyl 4-hydroxybenzoate: Used as a preservative in food and cosmetic products.
Uniqueness
Methyl 3-acetyl-4-hydroxybenzoate is unique due to the presence of both an acetyl group and a hydroxyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other paraben derivatives .
Propriétés
IUPAC Name |
methyl 3-acetyl-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAQSSSRQZXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490818 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57009-12-8 | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57009-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-acetyl-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of Methyl 3-acetyl-4-hydroxybenzoate and what other compounds were found alongside it?
A1: Methyl 3-acetyl-4-hydroxybenzoate (1) was isolated for the first time from the seeds of Lithospermum erythrorhizon []. This discovery was made alongside the isolation of more commonly known compounds, β-sitosterol and daucosterol, which were separated through open column chromatography and prep-HPLC [].
Q2: How does the structure of Methyl 3-acetyl-4-hydroxybenzoate relate to its antifungal activity?
A2: While Methyl 3-acetyl-4-hydroxybenzoate itself was not tested for antifungal activity, it served as a key starting material in the synthesis of crassinervic acid analogs []. Crassinervic acid, a natural antifungal compound found in Piper crassinervium, shares structural similarities with Methyl 3-acetyl-4-hydroxybenzoate. By modifying Methyl 3-acetyl-4-hydroxybenzoate and testing the resulting analogs against the fungus Cladosporium cladosporioides, researchers were able to gain insight into the structure-activity relationships of this class of compounds []. This approach helps to identify the specific structural features crucial for antifungal activity, paving the way for the development of potentially more potent and selective antifungal agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
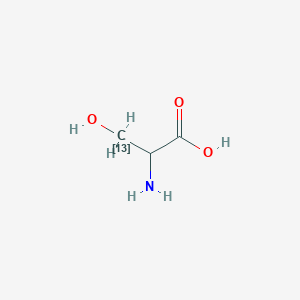
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)


